6-Methylpyrazine-2-carbohydrazide

Vue d'ensemble

Description

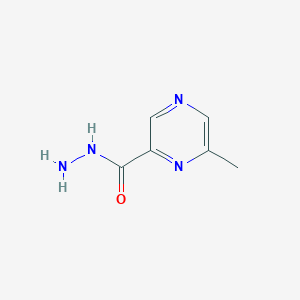

6-Methylpyrazine-2-carbohydrazide is a chemical compound belonging to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Methylpyrazine-2-carbohydrazide can be synthesized by refluxing its methyl ester with hydrazine hydrate in methanol . The process involves the following steps:

- Conversion of 5-methylpyrazine-2-carboxylic acid to its methyl ester.

- Refluxing the methyl ester with hydrazine hydrate in methanol to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves the use of commercially available starting materials and standard laboratory techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Substitution reactions with different reagents can produce a variety of pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methylpyrazine-2-carbohydrazide has shown promise in several medicinal applications:

- Antimicrobial Activity : Research indicates that derivatives of pyrazine compounds exhibit antimicrobial properties. In one study, synthesized hydrazones derived from this compound were evaluated for their antibacterial activity against various pathogens, showing varying degrees of effectiveness .

- Anticancer Potential : The compound has been investigated for its potential to induce apoptosis in cancer cells. A study demonstrated that certain derivatives could activate specific signaling pathways involved in programmed cell death, suggesting a role in cancer treatment .

Case Study: Synthesis and Biological Evaluation

A study synthesized various hydrazones from this compound and evaluated their biological activity. The results indicated that some derivatives exhibited significant urease inhibition (up to 70.2% activity) and antioxidant properties, making them potential candidates for further pharmaceutical development .

Agricultural Applications

The compound's derivatives have been explored for their herbicidal and insecticidal properties:

- Herbicidal Activity : Certain hydrazone derivatives have shown potential as herbicides, inhibiting the growth of specific weed species. This application is particularly relevant in developing environmentally friendly agricultural practices .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials:

- Conductive Polymers : The compound can be utilized in creating conductive polymers, which are essential in electronic devices. Research has focused on developing materials with tailored electronic properties through the incorporation of pyrazine derivatives .

Table 1: Biological Activities of Hydrazones Derived from this compound

| Compound | Urease Inhibition (%) | IC50 (µM) | Antioxidant Activity (%) |

|---|---|---|---|

| Hydrazone A | 70.2 | 232.6 | High |

| Hydrazone B | 50.5 | 300.0 | Moderate |

| Hydrazone C | 30.0 | 500.0 | Low |

Table 2: Synthesis Pathway for Derivatives

| Step | Reagents/Conditions |

|---|---|

| Esterification | Methyl alcohol + catalytic sulfuric acid |

| Hydrazone Formation | Hydrazine hydrate + carbonyl compounds |

| Characterization Techniques | IR, NMR, X-ray crystallography |

Mécanisme D'action

The mechanism of action of 6-Methylpyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and modulate signaling pathways. For example, it can inhibit urease, an enzyme involved in the hydrolysis of urea, and exhibit antioxidant properties by scavenging free radicals .

Comparaison Avec Des Composés Similaires

5-Methylpyrazine-2-carbohydrazide: Similar in structure but with different biological activities.

Pyrazine-2-carbohydrazide: Lacks the methyl group, leading to variations in chemical reactivity and applications.

Uniqueness: 6-Methylpyrazine-2-carbohydrazide stands out due to its unique combination of chemical reactivity and biological activities. The presence of the methyl group enhances its stability and makes it a valuable compound for various applications .

Activité Biologique

6-Methylpyrazine-2-carbohydrazide is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antidiabetic, and anti-inflammatory properties. This article delves into the compound's biological mechanisms, research findings, and potential applications based on a review of various studies.

Chemical Structure and Properties

This compound belongs to the pyrazine family, characterized by a six-membered ring with nitrogen atoms at specific positions. The presence of the methyl group enhances its stability and reactivity, making it a valuable compound in both biological research and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli : The compound showed bactericidal effects at concentrations as low as 0.6% after a four-hour incubation period .

- Staphylococcus aureus : Similar studies highlighted its potential in inhibiting growth and reducing colony-forming units (CFUs) significantly .

The structure-activity relationship suggests that modifications to the pyrazine ring can enhance antimicrobial efficacy .

| Concentration (%) | Incubation Time (hours) | Bacterial Strain | CFU Reduction (%) |

|---|---|---|---|

| 0.3 | 2 | E. coli | Minimal |

| 0.6 | 4 | E. coli | Significant |

| 1.2 | 6 | E. coli | Complete |

Antidiabetic Properties

In addition to its antimicrobial effects, this compound has been investigated for its antidiabetic potential. Studies have shown that it can inhibit enzymes involved in carbohydrate digestion, thereby reducing blood glucose levels in diabetic models. The compound's mechanism involves the modulation of glucose absorption and insulin sensitivity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study examining various pyrazine derivatives found that this compound exhibited superior activity against multiple bacterial strains compared to its analogs .

- Urease Inhibition : In a series of experiments focused on urease inhibition, compounds derived from this compound demonstrated significant activity, indicating potential for treating urease-related conditions such as kidney stones .

- Cytotoxicity Evaluations : While assessing cytotoxic effects on Vero cell lines, it was found that the compound exhibited minimal toxicity at therapeutic concentrations, supporting its safety profile for further development .

Propriétés

IUPAC Name |

6-methylpyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKELGYGLVSEMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544084 | |

| Record name | 6-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105426-65-1 | |

| Record name | 6-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.